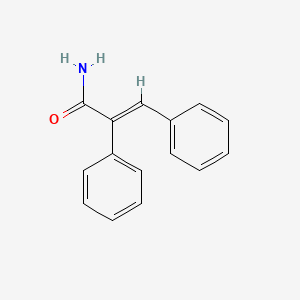

α-Fenil-trans-cinnamamida

Descripción general

Descripción

Alpha-Phenyl-trans-cinnamamide: is an organic compound that belongs to the cinnamamide family. It is characterized by the presence of a phenyl group attached to the alpha position of the cinnamamide structure. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Alpha-Phenyl-trans-cinnamamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

Target of Action

Alpha-Phenyl-trans-cinnamamide (APTC) has been found to interact with several targets. It has been shown to have antimicrobial activity , and it also exhibits α-glucosidase inhibitory activity . The primary targets of APTC are therefore the microorganisms in the case of its antimicrobial activity, and the α-glucosidase enzyme in the case of its inhibitory activity .

Mode of Action

APTC interacts with its targets in different ways depending on the target. In the case of its antimicrobial activity, APTC directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to the death of the microorganism .

For its α-glucosidase inhibitory activity, APTC interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the activity of the enzyme, preventing the breakdown of complex carbohydrates into glucose .

Biochemical Pathways

The biochemical pathways affected by APTC are those related to the survival and proliferation of microorganisms and the breakdown of complex carbohydrates. By interacting with ergosterol and the cell wall, APTC disrupts the normal functioning of the microorganisms, leading to their death . By inhibiting α-glucosidase, APTC prevents the breakdown of complex carbohydrates into glucose, which can help control blood sugar levels .

Pharmacokinetics

Some cinnamamide derivatives have shown acceptable physicochemical and pharmacokinetics characteristics with little toxicity, indicating their potential use as lead drug candidates

Result of Action

The result of APTC’s action is the death of microorganisms in the case of its antimicrobial activity , and the inhibition of α-glucosidase in the case of its inhibitory activity . This can lead to a decrease in the population of harmful microorganisms and a reduction in blood sugar levels, respectively .

Action Environment

The action of APTC can be influenced by various environmental factors. For instance, the synthesis of cinnamamides, including APTC, can be optimized under certain conditions, such as a specific substrate molar ratio and temperature . These factors can affect the yield of APTC and therefore its availability for interaction with its targets

Análisis Bioquímico

Biochemical Properties

Alpha-Phenyl-trans-cinnamamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylic acid reductase from Neurospora crassa and ω-transaminase from Ochrobactrum anthropi . These interactions are essential for its biocatalytic synthesis and influence its biological activity. The nature of these interactions involves the reduction of carboxylic acids and transamination reactions, which are critical for the compound’s synthesis and function.

Cellular Effects

Alpha-Phenyl-trans-cinnamamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit antiproliferative activities against human breast cancer cell lines . This effect is likely due to its ability to interfere with cell signaling pathways that regulate cell growth and division. Additionally, alpha-Phenyl-trans-cinnamamide can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of alpha-Phenyl-trans-cinnamamide involves several key processes. At the molecular level, it exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, alpha-Phenyl-trans-cinnamamide has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function . These interactions are crucial for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Phenyl-trans-cinnamamide can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, alpha-Phenyl-trans-cinnamamide has been observed to maintain its biological activity over extended periods, although its stability may decrease under certain conditions . These temporal effects are important for understanding the compound’s potential as a therapeutic agent and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of alpha-Phenyl-trans-cinnamamide vary with different dosages in animal models. Research has shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. Additionally, at high doses, alpha-Phenyl-trans-cinnamamide may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These findings are crucial for determining the safe and effective use of the compound in clinical settings.

Metabolic Pathways

Alpha-Phenyl-trans-cinnamamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound is metabolized through pathways involving carboxylic acid reductase and ω-transaminase, which are essential for its synthesis and biological activity . These metabolic pathways are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of alpha-Phenyl-trans-cinnamamide within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions are crucial for its therapeutic potential and influence its efficacy in biological systems . Understanding the transport and distribution of alpha-Phenyl-trans-cinnamamide is important for optimizing its use in clinical applications.

Subcellular Localization

Alpha-Phenyl-trans-cinnamamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for its biological activity and therapeutic potential . Understanding the subcellular localization of alpha-Phenyl-trans-cinnamamide is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Phenyl-trans-cinnamamide can be synthesized through several methods. One common approach involves the reaction of methyl cinnamates with phenylethylamines. This reaction is typically catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The optimal conditions for this reaction include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes . This method offers high efficiency, mild reaction conditions, and the ability to recycle the catalyst.

Industrial Production Methods: Industrial production of alpha-Phenyl-trans-cinnamamide often employs similar synthetic routes but on a larger scale. Continuous-flow microreactors are particularly advantageous for industrial applications due to their scalability, efficiency, and ease of control. The use of enzymatic catalysts like Lipozyme® TL IM further enhances the sustainability and cost-effectiveness of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Phenyl-trans-cinnamamide undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the addition of hydrogen atoms, leading to the formation of reduced derivatives such as amines.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Halogenated derivatives and substituted amides.

Comparación Con Compuestos Similares

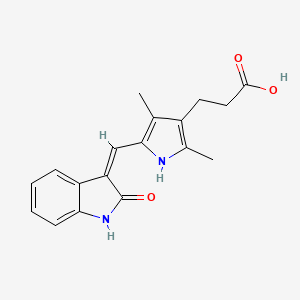

Alpha-Phenyl-trans-cinnamamide can be compared with other cinnamamide derivatives, such as:

N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: This compound contains additional pharmacophore groups and exhibits significant antimicrobial and anticancer activities.

Cinnamic acid derivatives: These compounds, including cinnamic acid, cinnamyl alcohol, and methyl trans-cinnamate, are known for their antimicrobial, anticancer, and antioxidant properties.

Uniqueness: Alpha-Phenyl-trans-cinnamamide stands out due to its specific structural features and the resulting biological activities

Propiedades

IUPAC Name |

(E)-2,3-diphenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H2,16,17)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOAFAPBGXLGME-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20432-29-5 | |

| Record name | alpha-Phenyl-trans-cinnamamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)